3-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one is a synthetic compound used in various scientific research and potential therapeutic applications. This compound belongs to the quinazolinone class and is noted for its complex structure, which provides diverse functional possibilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Starting Materials: : Pyridine derivatives, piperidine, and quinazolinone.
Reactions: : The first step generally involves the protection of hydroxyl and amino groups, followed by forming the quinazolinone core through cyclization.
Intermediate Formation: : Synthesis of the intermediate compounds, such as 6-(propan-2-yloxy)pyridine-3-carboxylic acid.
Final Assembly: : Coupling reactions using agents like carbodiimides for amide bond formation, leading to the final compound.
Industrial Production Methods
In an industrial setting, the synthesis involves scaling up laboratory procedures while ensuring efficiency, yield, and purity. Techniques like continuous flow synthesis and process optimization are employed to enhance the production rate and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
3-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one can undergo various reactions:
Oxidation: : The compound can be oxidized under controlled conditions to modify its functional groups.
Reduction: : Reductive agents can be used to alter specific bonds, potentially enhancing the compound's stability or bioactivity.
Substitution: : Functional group substitutions using nucleophilic or electrophilic reagents allow the derivation of analogs with modified properties.
Common Reagents and Conditions
Oxidation: : Pyridinium chlorochromate (PCC), dichloromethane as the solvent.
Reduction: : Sodium borohydride or lithium aluminium hydride, typically in ethanol.
Substitution: : Alkyl halides, acyl chlorides in the presence of base catalysts like sodium hydroxide.
Major Products
The primary products from these reactions include various quinazolinone derivatives, which can be tailored for specific applications by altering functional groups.
Scientific Research Applications
Chemistry
Catalysis: : This compound can serve as a ligand or intermediate in catalytic cycles, aiding in the development of novel catalytic processes.
Biology
Enzyme Inhibition: : As a potential inhibitor of certain enzymes, it is of interest in studying enzyme mechanisms and kinetics.
Medicine
Therapeutics: : Investigated for its potential as a therapeutic agent due to its bioactivity, specifically in treating neurological and inflammatory conditions.
Industry
Material Science: : Used in the development of specialized materials, potentially due to its structural properties.
Mechanism of Action
The compound's effects are primarily mediated through interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to engage in hydrogen bonding and hydrophobic interactions, altering the activity of the target molecule. This can modulate various biochemical pathways, leading to the compound's observed effects.
Comparison with Similar Compounds
Unique Features
The inclusion of the piperidin-3-yl and quinazolin-4-one moieties makes it structurally unique, providing a specific set of functional properties not found in other compounds.
Similar Compounds
3,4-Dihydroquinazolin-4-one: : A simpler analog, providing foundational structure.
6-(propan-2-yloxy)pyridine-3-carboxylic acid: : Shares structural elements but lacks the complex functional properties of the full compound.
Piperidine derivatives: : Related in the piperidinyl moiety but typically lack the quinazolinone core.
Properties
IUPAC Name |
3-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15(2)29-20-10-9-16(12-23-20)21(27)25-11-5-6-17(13-25)26-14-24-19-8-4-3-7-18(19)22(26)28/h3-4,7-10,12,14-15,17H,5-6,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZRAZCTBGMWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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